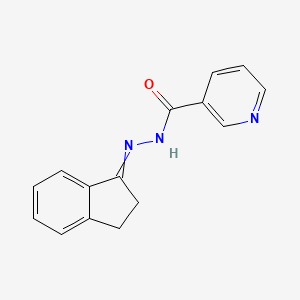
N'-(2,3-dihydro-1H-inden-1-ylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dihydro-1H-inden-1-ylidene)nicotinohydrazide, commonly referred to as DNH-21, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research studies due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of DNH-21 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in disease processes. For example, DNH-21 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression and metastasis. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DNH-21 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DNH-21 is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored and transported. However, one of the main limitations of DNH-21 is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of the compound.
Direcciones Futuras
There are several future directions for the study of DNH-21. One area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity and safety profile.
Conclusion
In conclusion, DNH-21 is a novel compound that has shown promising results in various scientific research studies. The compound has potential therapeutic properties in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity and safety profile.
Métodos De Síntesis
DNH-21 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with nicotinic acid. The final product is obtained after recrystallization from ethanol. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DNH-21 has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydroinden-1-ylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(12-5-3-9-16-10-12)18-17-14-8-7-11-4-1-2-6-13(11)14/h1-6,9-10H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBKHOMYSWBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CN=CC=C2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)

![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5842098.png)

hydrazone](/img/structure/B5842105.png)
![1-(2,4-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5842107.png)
![N~1~-methyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5842111.png)